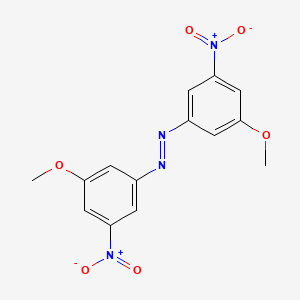
(E)-Bis(3-methoxy-5-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is an organic compound characterized by the presence of two 3-methoxy-5-nitrophenyl groups connected by a diazene (N=N) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-methoxy-5-nitrophenyl)diazene typically involves the coupling of 3-methoxy-5-nitroaniline derivatives under specific conditions. A common method includes:
Diazotization: The 3-methoxy-5-nitroaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-methoxy-5-nitroaniline under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(3-methoxy-5-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Major Products
Reduction: Bis(3-methoxy-5-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Bis(3-methoxy-5-nitrophenyl)diazene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, disrupting normal cellular functions.
Chemical Reactions: The diazene linkage can undergo photochemical reactions, leading to the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
(E)-Bis(3-methoxyphenyl)diazene: Lacks the nitro groups, which may result in different chemical and biological properties.
(E)-Bis(3-nitrophenyl)diazene: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
24920-72-7 |
|---|---|
Fórmula molecular |
C14H12N4O6 |
Peso molecular |
332.27 g/mol |
Nombre IUPAC |
bis(3-methoxy-5-nitrophenyl)diazene |
InChI |
InChI=1S/C14H12N4O6/c1-23-13-5-9(3-11(7-13)17(19)20)15-16-10-4-12(18(21)22)8-14(6-10)24-2/h3-8H,1-2H3 |
Clave InChI |
XKAQXZBPDYHRFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
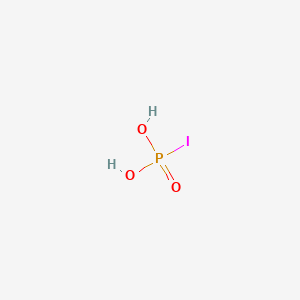
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
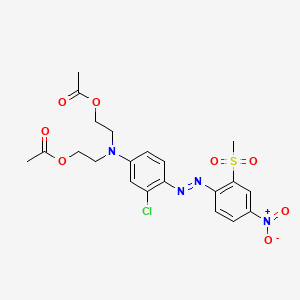

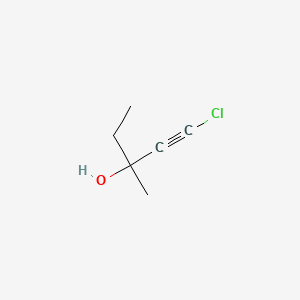

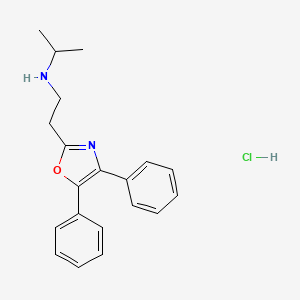
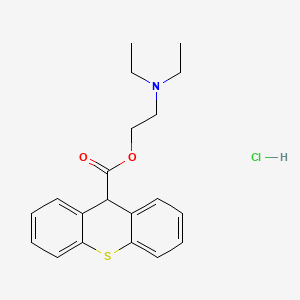
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)



